molecular formula C70H106N18O22S B063635 Myelin proteolipid protein (178-191) CAS No. 172228-98-7

Myelin proteolipid protein (178-191)

カタログ番号: B063635
CAS番号: 172228-98-7
分子量: 1583.8 g/mol
InChIキー: HDNQVKZQJFISEX-XDGGPGCASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Myelin proteolipid protein (178-191), also known as PLP (178-191), is a peptide derived from the myelin proteolipid protein, which is a major component of the myelin sheath that surrounds nerve fibers in the central nervous system. PLP (178-191) has been found to have potential therapeutic applications in the treatment of multiple sclerosis, a chronic autoimmune disease that affects the central nervous system.

作用機序

Myelin proteolipid protein (178-191) (178-191) works by modulating the immune response in the central nervous system. It has been shown to inhibit the activation of T cells, which are immune cells that play a key role in the destruction of the myelin sheath. This inhibition leads to a reduction in the inflammatory response and the prevention of further damage to the myelin sheath.
Biochemical and Physiological Effects:
Myelin proteolipid protein (178-191) (178-191) has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the immune response. It has also been shown to increase the production of anti-inflammatory cytokines, which help to reduce inflammation and promote tissue repair.

実験室実験の利点と制限

One of the major advantages of Myelin proteolipid protein (178-191) (178-191) is its specificity for the myelin sheath. This specificity allows for targeted therapy that can reduce the risk of side effects. However, one of the limitations of Myelin proteolipid protein (178-191) (178-191) is its short half-life, which requires frequent dosing to maintain therapeutic levels.

将来の方向性

There are a number of future directions for research on Myelin proteolipid protein (178-191) (178-191). One area of research is the development of more stable analogs of Myelin proteolipid protein (178-191) (178-191) that can be administered less frequently. Another area of research is the investigation of the long-term effects of Myelin proteolipid protein (178-191) (178-191) on the immune system and the myelin sheath. Finally, there is a need for clinical trials to evaluate the safety and efficacy of Myelin proteolipid protein (178-191) (178-191) in humans.

合成法

Myelin proteolipid protein (178-191) (178-191) can be synthesized using solid-phase peptide synthesis, a technique that involves the stepwise addition of amino acids to a growing peptide chain. The resulting peptide can then be purified using high-performance liquid chromatography (HPLC) to obtain a pure product.

科学的研究の応用

Myelin proteolipid protein (178-191) (178-191) has been extensively studied for its potential therapeutic applications in the treatment of multiple sclerosis. Multiple sclerosis is characterized by the destruction of the myelin sheath, which leads to the impairment of nerve function. Myelin proteolipid protein (178-191) (178-191) has been shown to have immunomodulatory effects, which can help to prevent the destruction of the myelin sheath and reduce the severity of the disease.

特性

172228-98-7

分子式

C70H106N18O22S

分子量

1583.8 g/mol

IUPAC名

(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C70H106N18O22S/c1-7-33(2)53(65(104)76-34(3)57(96)80-46(26-38-16-9-8-10-17-38)69(108)88-25-15-21-50(88)64(103)82-47(30-89)61(100)78-44(70(109)110)20-13-14-24-71)84-62(101)48(31-90)81-59(98)43(22-23-51(73)94)77-63(102)49(32-111)83-67(106)55(36(5)92)87-68(107)56(37(6)93)86-60(99)45(27-39-29-75-42-19-12-11-18-40(39)42)79-66(105)54(35(4)91)85-58(97)41(72)28-52(74)95/h8-12,16-19,29,33-37,41,43-50,53-56,75,89-93,111H,7,13-15,20-28,30-32,71-72H2,1-6H3,(H2,73,94)(H2,74,95)(H,76,104)(H,77,102)(H,78,100)(H,79,105)(H,80,96)(H,81,98)(H,82,103)(H,83,106)(H,84,101)(H,85,97)(H,86,99)(H,87,107)(H,109,110)/t33-,34-,35+,36+,37+,41-,43-,44-,45-,46-,47-,48-,49-,50-,53-,54-,55-,56-/m0/s1

InChIキー

HDNQVKZQJFISEX-XDGGPGCASA-N

異性体SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N

正規SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N

172228-98-7

配列

NTWTTCQSIAFPSK

同義語

myelin proteolipid protein (178-191)
PLP 178-91
proteolipid protein 178-191

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。